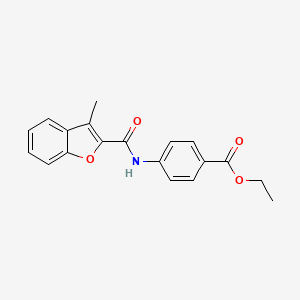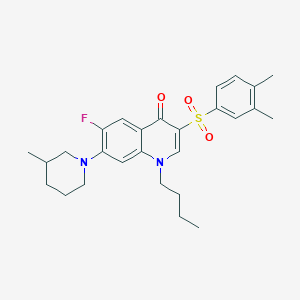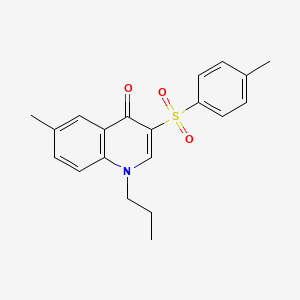
6-methyl-1-propyl-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-1-propyl-3-tosylquinolin-4(1H)-one, also known as PTQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties and Apoptosis Induction
Compounds structurally related to 6-methyl-1-propyl-3-tosylquinolin-4(1H)-one, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have demonstrated potent apoptosis-inducing properties, making them viable as anticancer clinical candidates. These compounds exhibit effective blood-brain barrier penetration and show efficacy in different cancer models, highlighting their potential in oncology research (Sirisoma et al., 2009).
Fluorescent Probes for DTT Detection
A study on a two-photon fluorescent probe, specifically designed for detecting DTT (1,4-dithiothreitol), showcased the potential of quinoline derivatives in analytical chemistry. The probe's reaction with DTT leads to a strong fluorescence, enabling its use in one- and two-photon imaging of DTT in cells. This highlights the adaptability of such compounds in biological and biochemical research settings (Sun et al., 2018).
Study of Tubulin Polymerization Inhibition
Quinoline derivatives have been found to inhibit tubulin polymerization, a mechanism often targeted in cancer therapies. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have been shown to disrupt microtubule assembly and exhibit cytostatic activity against cancer cells. This highlights the role of quinoline compounds in the development of novel anticancer drugs (Gastpar et al., 1998).
Diagnostic and Therapeutic Applications in Neurodegenerative Diseases
A styrylquinoline compound has been investigated for its potential in diagnosing and treating protein misfolding diseases like Alzheimer's and prion diseases. It exhibits fluorescence in the NIR region and can interact with Aβ and prion fibrils, highlighting its potential for use in diagnosis and therapy monitoring (Staderini et al., 2013).
properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-11-21-13-19(20(22)17-12-15(3)7-10-18(17)21)25(23,24)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIQKIXBRSBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1-propyl-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)
![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)
![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
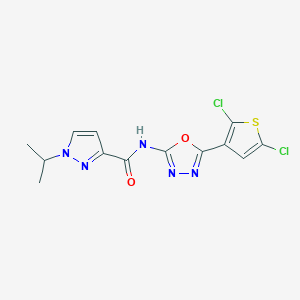
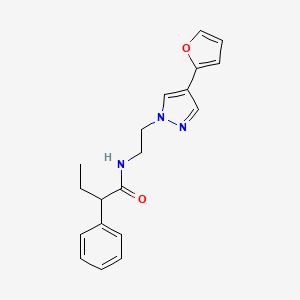
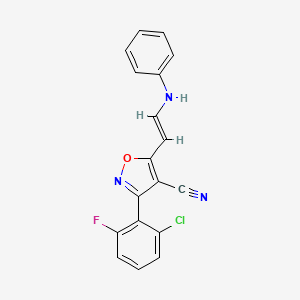
![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

